Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate
Description
Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) group at position 1, a ketone at position 3, and a 2-oxo-2-(2-phenoxyethoxy)ethyl substituent at position 2. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties and engage in hydrogen bonding .
Properties
IUPAC Name |
tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-9-20-17(23)15(21)13-16(22)26-12-11-25-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHLIVYVDAGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate typically involves multi-step organic reactions
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Tert-butyl Ester: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of Phenoxyethoxy Group: The phenoxyethoxy group is typically introduced through nucleophilic substitution reactions, where a phenoxyethanol derivative reacts with an appropriate leaving group on the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethoxy group can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. The phenoxyethoxy group can enhance its lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Effects
a. Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate ()
- Structure: Replaces the 2-oxo-2-(2-phenoxyethoxy)ethyl group with a phenyl ring.
- Properties: Increased lipophilicity due to the phenyl group, reducing water solubility compared to the target compound.
b. (E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h, )
- Structure : Features a pyrimidinyl-piperazine core and an isatin-derived substituent.
- Properties: The pyrimidine ring enhances π-π stacking with biological targets, while the isatin group confers pro-apoptotic activity in leukemia models.
- Biological Relevance : Demonstrated efficacy as a pro-apoptotic agent in AML (acute myeloid leukemia) .
c. Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ()
- Structure : Contains a methoxycarbonyl-pyridinyl group.
- Properties :
d. Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate ()
- Structure : Includes a pyridinyl-hydroxyl ethyl chain.
- Properties: The hydroxyl group increases polarity, improving water solubility relative to the target compound. Potential for chiral resolution due to the stereogenic center at the hydroxyethyl position.
Physicochemical Properties
Biological Activity
Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate (CAS Number: CB62122001) is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.42 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds reported IC50 values ranging from 21.69 µM to 197 µM against human liver cancer cells, suggesting that structural modifications can enhance their potency .
2. Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Structure-activity relationship studies have demonstrated that modifications in the piperazine ring can influence the inhibition of enzymes like monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. Inhibitors derived from similar structures showed varying degrees of MAO-B inhibition, with some compounds achieving IC50 values as low as 82 nM .
Structure-Activity Relationship (SAR)
Understanding the SAR of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine is critical for optimizing its biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Essential for biological activity; enhances binding affinity to targets. |
| Phenoxyethoxy Group | Modifications can improve solubility and bioavailability. |
| Carbonyl Groups | Influence on enzyme interactions and stability of the compound. |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of piperazine derivatives, tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry analysis.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar piperazine compounds against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell survival rates in neuronal cultures, highlighting their potential for treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
